2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a furan ring, a tetrazole ring, and an amide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of 2,5-dimethylfuran-3-carboxylic acid. This intermediate is then converted into its corresponding amide through a reaction with an appropriate amine. The final step involves the formation of the tetrazole ring, which can be achieved through cyclization reactions using azide sources under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the amide group produces amines .
Scientific Research Applications
2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and tetrazole rings play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylfuran-3-carboxamido)benzoic acid
- Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate .
Uniqueness
Compared to similar compounds, 2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide stands out due to the presence of both a tetrazole ring and a furan ring.
Properties
IUPAC Name |
2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-8-7-12(9(2)24-8)15(23)17-10-3-5-11(6-4-10)21-19-14(13(16)22)18-20-21/h3-7H,1-2H3,(H2,16,22)(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWDYQCVDBIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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